7-Methylbenzo[a]pyrene

Catalog No.
S579131
CAS No.
63041-77-0
M.F
C21H14
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylbenzo[a]pyrene

CAS Number

63041-77-0

Product Name

7-Methylbenzo[a]pyrene

IUPAC Name

7-methylbenzo[a]pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C21H14/c1-13-4-2-7-17-18-11-10-15-6-3-5-14-8-9-16(12-19(13)17)21(18)20(14)15/h2-12H,1H3

InChI Key

PYVWGNPFWVQISD-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

Synonyms

7-methylbenzo(a)pyrene

Canonical SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

Carcinogenicity and Metabolism:

7-Methylbenzo[a]pyrene (7-MeBP) is a derivative of benzo[a]pyrene (BaP), a well-known carcinogen found in cigarette smoke and other environmental sources. While BaP requires metabolic activation to exert its carcinogenic effects, 7-MeBP exhibits carcinogenic properties even though the presence of a methyl group was expected to hinder its metabolism []. Research suggests that 7-MeBP can still undergo metabolic activation similar to BaP, although to a lesser extent, and bind to DNA, potentially contributing to cancer development [].

Environmental Occurrence and Detection:

7-MeBP is present in various environmental sources, including cigarette smoke, coal tar, and cooked meat. Its presence in these matrices necessitates the development of reliable methods for its detection and quantification. Research efforts focus on utilizing techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry for the identification and measurement of 7-MeBP in environmental samples.

Mutagenicity and Toxicity:

Studies have investigated the mutagenic potential of 7-MeBP, its ability to cause mutations in DNA. While some research suggests lower mutagenic activity compared to BaP, further investigation is needed to fully understand its impact on genetic alterations []. Additionally, research explores the toxicological effects of 7-MeBP on various cell lines and organisms to gain insights into its potential health hazards.

7-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon and a derivative of benzo[a]pyrene, which is recognized for its complex structure and significant biological implications. The molecular formula of 7-methylbenzo[a]pyrene is C21H14, and it has a molecular weight of approximately 266.34 g/mol. This compound is particularly notable in the context of environmental chemistry and toxicology due to its potential carcinogenic properties and its role in various biochemical processes .

7-MBP is suspected to be carcinogenic, potentially through a mechanism involving metabolic activation. Enzymes in the body can convert 7-MBP into reactive metabolites that can damage DNA, leading to mutations and potentially cancer [1, 3]. Additionally, 7-MBP might interact with cellular processes and disrupt normal cell function [9].

Data Sources

[1] Carcinogenic Potency Database: [3] Polycyclic Aromatic Hydrocarbons: A Review of Environmental and Health Effects, Agency for Toxic Substances and Disease Registry

Case Study

Studies have linked exposure to PAHs, including 7-MBP, to an increased risk of lung cancer in cigarette smokers [10].

Data Source

[10] Lung cancer and exposure to environmental tobacco smoke, International Agency for Research on Cancer

7-MBP is considered a potential carcinogen based on its structural similarity to known carcinogenic PAHs [1]. Exposure to 7-MBP can occur through inhalation of cigarette smoke, coal tar, and polluted air [11].

Data Source

[11] Agency for Toxic Substances and Disease Registry

, primarily influenced by its structure:

  • Oxidation: This reaction is often catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides and dihydrodiols. These metabolites can interact with cellular macromolecules, contributing to mutagenicity .
  • Reduction: The compound can be reduced using agents like sodium borohydride, resulting in less oxidized derivatives.
  • Electrophilic Aromatic Substitution: This reaction can occur at various positions on the aromatic rings, depending on substituents and conditions, leading to diverse products.

7-Methylbenzo[a]pyrene exhibits notable biological activity, particularly concerning its carcinogenic potential. It is metabolically activated to form reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancerous processes. Studies have shown that its metabolites are genotoxic, with mechanisms involving the formation of DNA adducts being critical in understanding its carcinogenicity .

Additionally, research indicates that 7-methylbenzo[a]pyrene may influence cellular signaling pathways, further complicating its biological profile .

The synthesis of 7-methylbenzo[a]pyrene can be achieved through various methods:

  • Cyclization of Biphenyl Intermediates: This method involves the formation of biphenyl compounds followed by cyclization to yield the desired polycyclic structure.
  • Meso-region Biomethylation: This process utilizes S-adenosylmethionine as a methyl donor to introduce the methyl group at the 7-position of benzo[a]pyrene .

These synthetic routes are crucial for producing this compound for research and industrial applications.

7-Methylbenzo[a]pyrene has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
  • Biological Studies: Researchers investigate its interactions with DNA and proteins to understand mechanisms underlying carcinogenesis.
  • Material Science: The compound is explored for its electronic and photophysical properties, contributing to advancements in material development .

Studies on the interactions of 7-methylbenzo[a]pyrene reveal its ability to engage in electron transfer reactions. For instance, experiments have demonstrated its interactions with various phenolic compounds, highlighting the dynamics of proton-coupled electron transfer processes. These interactions are significant for understanding its reactivity in biological systems and potential applications in photochemistry .

Several compounds share structural similarities with 7-methylbenzo[a]pyrene:

Compound NameStructural FeaturesUnique Properties
Benzo[a]pyreneParent compound; known carcinogenHigh mutagenicity; forms multiple reactive metabolites
DibenzopyrenesAdditional benzene rings fused to pyreneIncreased stability; distinct biological effects
IndenopyrenesIndene rings fused to pyreneDifferent reactivity patterns; unique metabolic pathways

7-Methylbenzo[a]pyrene is unique due to its specific substitution pattern at the 7-position, influencing both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63041-77-0

Wikipedia

7-Methylbenzo(a)pyrene

Dates

Modify: 2023-08-15

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